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Compound of Interest

Compound Name: Ethyl 6-amino-3-bromopicolinate

Cat. No.: B578710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Ethyl 6-amino-3-
bromopicolinate, a key building block in pharmaceutical and materials science research. Due

to the limited availability of direct experimental data for this specific compound, this guide

presents a combination of expected values derived from closely related analogs and

established analytical methodologies. The information herein is intended to support

researchers in compound identification, characterization, and quality control.

Physicochemical Properties
Property Value Source

Molecular Formula C8H9BrN2O2 [1]

Molecular Weight 245.07 g/mol [1]

Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for Ethyl 6-
amino-3-bromopicolinate and its structural analogs. These comparisons are crucial for

understanding the influence of the amino and bromo substituents on the spectral

characteristics of the picolinate scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Data (Predicted and Experimental) of Ethyl 6-amino-3-bromopicolinate and

Analogs (in CDCl₃)

Compoun
d

Ar-H
-NH₂ (or
other)

-
OCH₂CH₃
(quartet)

-
OCH₂CH₃
(triplet)

Other Source

Ethyl 6-

amino-3-

bromopicoli

nate

(Predicted)

~7.5-7.7

(d), ~6.4-

6.6 (d)

~4.7-5.2

(br s)
~4.4 (q) ~1.4 (t) N/A

Methyl 6-

amino-3-

bromopicoli

nate

7.60 (d,

J=8.72Hz),

6.47 (d,

J=7.88Hz)

4.71 (s) N/A N/A
3.94 (s, -

OCH₃)
[2]

Ethyl

picolinate

8.77, 8.15,

7.86, 7.50
N/A 4.49 (q) 1.45 (t) [3]

Note: The predicted ¹H NMR shifts for Ethyl 6-amino-3-bromopicolinate are estimated based

on the data from its methyl analog and typical ethyl ester chemical shifts. The aromatic protons

are expected to appear as doublets due to coupling. The amino protons often appear as a

broad singlet.

Table 2: ¹³C NMR Data (Predicted) of Ethyl 6-amino-3-bromopicolinate
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Position Predicted Chemical Shift (ppm)

C=O ~165

C6 (C-NH₂) ~158

C2 (C-COOEt) ~148

C4 ~140

C5 ~115

C3 (C-Br) ~110

-OCH₂CH₃ ~61

-OCH₂CH₃ ~14

Note: Predicted ¹³C NMR shifts are based on general substituent effects on aromatic rings and

typical values for ethyl esters.

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of Ethyl 6-amino-3-bromopicolinate and Analogs

Compound
Ionization
Mode

[M+H]⁺ (m/z)
Molecular
Weight

Source

Ethyl 6-amino-3-

bromopicolinate
ESI

245.98 / 247.98

(isotope pattern)
245.07 [1]

Methyl 6-amino-

3-

bromopicolinate

ESI
230.97 / 232.97

(isotope pattern)
230.05 [2]

Ethyl 6-

bromopicolinate
GC-MS

See

fragmentation

pattern

230.06 [4]

Note: The mass spectrum of Ethyl 6-amino-3-bromopicolinate is expected to show a

characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes),
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with peaks at m/z 245.98 and 247.98 for the protonated molecule [M+H]⁺.

Experimental Protocols
The following are generalized protocols for acquiring NMR and ESI-MS data for aromatic

amines and related small molecules.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a larger number of scans (e.g., 1024 or more) due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak or an

internal standard (e.g., TMS).[5][6][7]

Electrospray Ionization Mass Spectrometry (ESI-MS)
Protocol

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of

formic acid (0.1%) can be added to facilitate protonation in positive ion mode.[8][9]
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Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition:

Acquire the mass spectrum in the appropriate mass range.

Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas

temperature) to obtain a stable signal and maximize the intensity of the ion of interest.

Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative

mode) and any significant fragment ions. For compounds containing bromine, observe the

characteristic isotopic pattern.[10][11]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

organic molecule like Ethyl 6-amino-3-bromopicolinate.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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